molecular formula C18H20N2O3S B2385448 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 953142-03-5

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2385448
CAS No.: 953142-03-5
M. Wt: 344.43
InChI Key: CQQASRPGAMFNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The reaction mixture is typically cooled down, and the precipitate is filtered off, washed, dried, and recrystallized .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The reaction mixture is typically cooled down, and the precipitate is filtered off, washed, dried, and recrystallized . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .


Physical And Chemical Properties Analysis

The compound is a light-yellow solid . It has a molecular weight of 374.46. The IR (KBr) (ν, cm −1) values are 3081, 3007, 2664, 2589, 1674, 1585 .

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide in lab experiments is that it can be synthesized in a laboratory setting, which allows for precise control over the chemical composition and purity of the compound. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are many potential future directions for research involving 3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Some possible areas of investigation include:
1. Further studies to elucidate the mechanism of action of this compound
2. Development of new synthetic methods for producing this compound
3. Investigation of the potential use of this compound in combination with other drugs or therapies
4. Exploration of the potential use of this compound in the treatment of other diseases beyond cancer and inflammatory disorders
5. Investigation of the potential side effects and toxicity of this compound in animal models and humans.
Conclusion:
This compound is a chemical compound that has shown promise in scientific research for its potential applications in the field of medicine. While the exact mechanism of action of this compound is not fully understood, studies have shown that it has various biochemical and physiological effects that make it a promising candidate for further investigation. Future research in this area could lead to the development of new therapies and treatments for a variety of diseases.

Synthesis Methods

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that this compound can be synthesized in a laboratory setting.

Scientific Research Applications

3-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Properties

IUPAC Name

3-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-6-16(11-13)24(22,23)19-15-9-8-14(2)17(12-15)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQASRPGAMFNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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